(1S)-2,2-dimethylcyclopropane-1-carbaldehyde
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Overview
Description
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopropane ring substituted with two methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclopropanation and subsequent formylation reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming derivatives such as imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Ammonia or primary amines in the presence of an acid catalyst for imine formation.
Major Products Formed
Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: 2,2-dimethylcyclopropane-1-methanol.
Substitution: Various imines and acetals depending on the nucleophile used.
Scientific Research Applications
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopropane moieties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclopropane-1-carbaldehyde: Lacks the methyl substitutions on the cyclopropane ring.
Uniqueness
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the aldehyde functional group, which confer distinct reactivity and potential applications. The methyl groups on the cyclopropane ring also influence its chemical behavior and stability, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDYOQEPYGGHF-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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